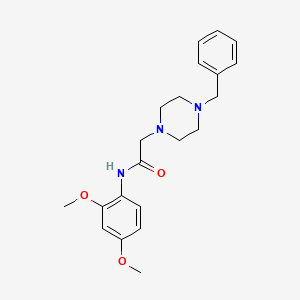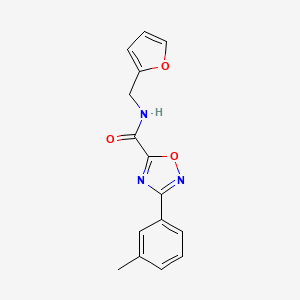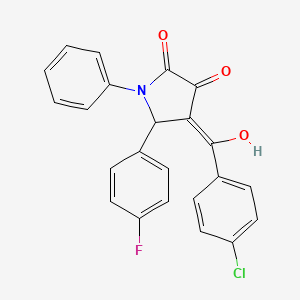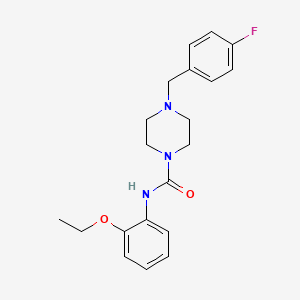![molecular formula C16H18F3NO2 B5325975 8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5325975.png)
8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is a spirocyclic lactam that belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
科学研究应用
8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has potential applications in various fields of research, including medicinal chemistry, neuropharmacology, and chemical biology. This compound has been reported to exhibit potent and selective inhibition of the enzyme monoamine oxidase B (MAO-B), which is implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's disease. Therefore, this compound could be used as a lead compound for the development of novel MAO-B inhibitors with improved pharmacological properties.
作用机制
The mechanism of action of 8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one involves the inhibition of MAO-B, which is a flavoenzyme that catalyzes the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. The inhibition of MAO-B leads to an increase in the levels of these neurotransmitters in the brain, which can improve the symptoms of neurodegenerative diseases such as Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of MAO-B. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which can improve the symptoms of depression, anxiety, and Parkinson's disease. Additionally, this compound has been reported to exhibit antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of various diseases associated with oxidative stress and inflammation.
实验室实验的优点和局限性
The advantages of using 8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one in lab experiments include its potent and selective inhibition of MAO-B, its diverse biological activities, and its potential applications in various fields of research. However, the limitations of this compound include its moderate yield and the complexity of its synthesis, which could hinder its widespread use in research.
未来方向
There are several future directions for research on 8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one. Firstly, further studies are needed to elucidate the structure-activity relationship of this compound and its derivatives to identify novel MAO-B inhibitors with improved pharmacological properties. Secondly, the potential applications of this compound in the treatment of other diseases such as Alzheimer's disease and cancer should be explored. Finally, the development of new synthetic methods for the preparation of this compound could improve its yield and facilitate its use in research.
合成方法
The synthesis of 8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one involves the reaction of 2,3,4-trifluorobenzylamine with 9-oxa-9-azaspiro[4.5]decan-2-one in the presence of a strong acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the desired spirocyclic lactam. The yield of this reaction is moderate, and the purification of the product requires multiple steps, including column chromatography and recrystallization.
属性
IUPAC Name |
9-[(2,3,4-trifluorophenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2/c17-12-3-2-11(14(18)15(12)19)10-20-8-7-16(5-1-9-22-16)6-4-13(20)21/h2-3H,1,4-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMDTYKTWHUOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(CC2)CC3=C(C(=C(C=C3)F)F)F)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol](/img/structure/B5325901.png)
![2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5325905.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5325906.png)

![1-amino-3-(3-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5325918.png)

![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5325927.png)
![(2R*,3S*,6R*)-5-(1H-indazol-3-ylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5325955.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5325958.png)

![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5325986.png)

![N-[4-(aminocarbonyl)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5325998.png)